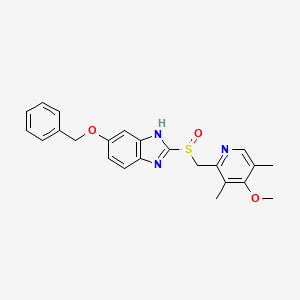

5-苄氧基奥美拉唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Benzyloxy Omeprazole is a specialty product used for proteomics research . It has a molecular formula of C23H23N3O3S and a molecular weight of 421.51 .

Synthesis Analysis

The synthesis of 5-Benzyloxy Omeprazole involves the use of environmentally friendly catalysts such as soybean pod peroxidase (SPP) in cetyltrimethylammonium bromide (CTAB)/isooctane/n-butyl alcohol/water water-in-oil microemulsions . The conversion of the omeprazole sulfide, the (S)-omeprazole yield, and ee were 93.75%, 91.56%, and 96.08%, respectively, under optimal conditions .Molecular Structure Analysis

The molecular structure of 5-Benzyloxy Omeprazole is characterized by a benzimidazole core with a benzyloxy group and a sulfinyl group . The structure is further characterized by a methoxy group and a dimethylpyridinyl group .Chemical Reactions Analysis

The chemical reactions involving 5-Benzyloxy Omeprazole are primarily oxidation reactions . These reactions are catalyzed by enzymes such as SPP and involve the conversion of omeprazole sulfide to (S)-omeprazole .Physical and Chemical Properties Analysis

5-Benzyloxy Omeprazole has a molecular weight of 421.51 and a molecular formula of C23H23N3O3S . Further physical and chemical properties can be obtained from its safety data sheet .科学研究应用

药物分析

“5-苄氧基奥美拉唑”可用于定量分析药物制剂 . 可以使用比率光谱的一阶导数来解析记录的重叠光谱,从而在FDA批准的片剂中估算出“5-苄氧基奥美拉唑”的含量 .

药物释放动力学

已经研究了“5-苄氧基奥美拉唑”从固体剂型中的释放动力学 . 研究了这些制剂在pH = 4.5的缓冲溶液中的稳定性和在类似小肠的环境(pH = 6.8)中的崩解速度 .

热分析技术

热分析技术,如热重分析(TGA)和差示扫描量热法(DSC)测试,已被用于检查“5-苄氧基奥美拉唑”从各种剂型中的释放动力学 .

与赋形剂的相互作用

已经使用热分析技术研究了“5-苄氧基奥美拉唑”剂型中赋形剂与活性物质之间的相互作用 .

代谢研究

“5-苄氧基奥美拉唑”主要由CYP2C19代谢为羟基奥美拉唑,并部分由CYP3A4代谢 .

质子泵抑制

作用机制

Target of Action

The primary target of 5-Benzyloxy Omeprazole, similar to Omeprazole, is the H+/K+ ATPase pump . This pump, also known as the proton pump , is located on the luminal surface of the gastric parietal cells . It plays a crucial role in the final step of gastric acid secretion .

Mode of Action

5-Benzyloxy Omeprazole, like Omeprazole, is a proton pump inhibitor (PPI) . It works by irreversibly binding to and inhibiting the H+/K+ ATPase pump . This inhibition effectively blocks gastric acid secretion, leading to a decrease in gastric acidity .

Biochemical Pathways

The inhibition of the proton pump by 5-Benzyloxy Omeprazole affects the biochemical pathway of gastric acid secretion . This results in a decrease in gastric acid hypersecretion, which is beneficial in the treatment of conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and other diseases characterized by the oversecretion of gastric acid .

Pharmacokinetics

Omeprazole is rapidly absorbed and is primarily metabolized by the liver via the CYP2C19 and CYP3A4 enzymes . The pharmacokinetics of Omeprazole can be influenced by genetic polymorphisms in CYP2C19, leading to variability in metabolism among individuals .

Result of Action

The inhibition of gastric acid secretion by 5-Benzyloxy Omeprazole leads to a decrease in gastric acidity. This can promote the healing of tissue damage and ulcers caused by gastric acid and H. pylori infection . It can also reduce symptoms associated with GERD, such as heartburn .

属性

IUPAC Name |

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-6-phenylmethoxy-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3S/c1-15-12-24-21(16(2)22(15)28-3)14-30(27)23-25-19-10-9-18(11-20(19)26-23)29-13-17-7-5-4-6-8-17/h4-12H,13-14H2,1-3H3,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFHBARHZCYCPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661806 |

Source

|

| Record name | 6-(Benzyloxy)-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215799-39-5 |

Source

|

| Record name | 6-(Benzyloxy)-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Benzyloxy-[7-13C]benzaldehyde](/img/structure/B562242.png)

![4-Methoxy-[7-13C]benzyl Alcohol](/img/structure/B562244.png)

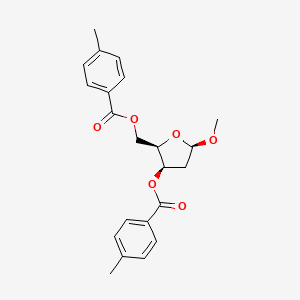

![[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B562252.png)

![L-Alanine, 3-[(1-oxo-2-propynyl)amino]- (9CI)](/img/no-structure.png)

![2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride](/img/structure/B562258.png)